2-Methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
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Overview
Description
2-Methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is an organic compound with a complex structure that includes a sulfanyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with an appropriate oxane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the aromatic ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
2-(Hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol: A closely related compound with similar structural features.
Uniqueness
2-Methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O4S/c1-7-3-5-9(6-4-7)18-13-12(16)11(15)10(14)8(2)17-13/h3-6,8,10-16H,1-2H3 |
InChI Key |
YTIBUZYMGMZLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)O)O)O |
Origin of Product |
United States |
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